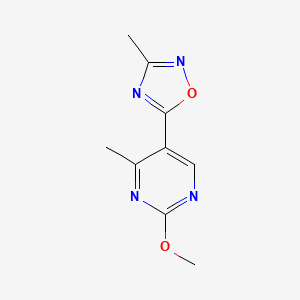

2-methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine

Descripción

2-Methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 2, a methyl group at position 4, and a 3-methyl-1,2,4-oxadiazole moiety at position 3. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and role in enhancing pharmacological activity. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or nucleic acids .

Propiedades

IUPAC Name |

5-(2-methoxy-4-methylpyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-5-7(4-10-9(11-5)14-3)8-12-6(2)13-15-8/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMBIBIESZNKJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=NC(=NO2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves the reaction of 2-methoxy-4-methylpyrimidine with 3-methyl-1,2,4-oxadiazole under specific conditions. One common method involves the use of acetic acid as a solvent and sodium acetate as a base. The reaction mixture is heated to 80°C for 12 hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

2-methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, using reagents like sodium methoxide or methyl iodide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

2-methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

The following analysis compares 2-methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations on the Pyrimidine Ring

- Compound A: 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Structure: A benzaldehyde moiety replaces the pyrimidine ring. Properties: Melting point (66–68°C), molecular weight 188.18 g/mol. Role: Primarily used as a synthetic intermediate for bioactive molecules (e.g., Schiff bases or hydrazones). The aldehyde group offers reactivity for further functionalization .

Compound B : 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

- Structure : Meta-substitution of oxadiazole on benzaldehyde vs. para-substitution in Compound A.

- Properties : Higher melting point (105–109°C), same molecular weight as Compound A.

- Role : Similar synthetic utility but distinct regiochemical effects on electronic properties and crystallinity .

- Comparison : Demonstrates how substitution patterns influence physicochemical stability, a critical factor in drug formulation.

Variations in the Oxadiazole Substituent

Compound C : 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (from EP 1,808,168 B1)

- Structure : Incorporates a bulkier isopropyl group on the oxadiazole and a pyrazolopyrimidine core.

- Role : Patent literature highlights its use as a kinase inhibitor, suggesting enhanced target binding due to the isopropyl group’s hydrophobicity .

- Comparison : The isopropyl substituent may improve membrane permeability compared to the methyl group in the target compound but could reduce aqueous solubility.

- Compound D: 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine Structure: Oxadiazole linked to a pyridine ring with a methoxyphenyl group. Comparison: The methoxyphenyl group may confer stronger π-π interactions than the methyl group, influencing receptor binding kinetics.

Physicochemical and Pharmacokinetic Profiles

| Property | Target Compound | Compound A | Compound C |

|---|---|---|---|

| Molecular Weight (g/mol) | ~263.27 (estimated) | 188.18 | ~400 (estimated) |

| LogP (Predicted) | 1.8–2.2 | 1.5 | 3.0–3.5 |

| Solubility (mg/mL) | Low (≤0.1) | Moderate (1–10) | Very Low (<0.01) |

| Bioactivity | Enzyme inhibition (e.g., kinases) | Synthetic intermediate | Kinase inhibition |

Key Observations :

- The target compound’s methoxy and methyl groups balance lipophilicity (LogP ~2) for moderate membrane permeability while retaining some solubility.

- Benzaldehyde derivatives (Compounds A, B) exhibit higher solubility due to polar aldehyde groups but lack intrinsic bioactivity without further derivatization .

Actividad Biológica

2-Methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative efficacy with other therapeutic agents.

- Molecular Formula : C10H10N4O3

- Molecular Weight : 206.2 g/mol

- CAS Number : 1094409-91-2

Biological Activity Overview

Recent studies have highlighted the significant biological activities associated with derivatives of the 1,2,4-oxadiazole class, to which this compound belongs. Notably, these compounds exhibit various pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

- Mechanism of Action :

- The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of p53 expression levels. This mechanism is critical in cancer therapy as it leads to programmed cell death in malignant cells.

- Case Studies :

Comparative Efficacy

A comparative analysis with established anticancer drugs such as doxorubicin reveals that this compound possesses comparable or superior efficacy in certain contexts:

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 2-Methoxy-4-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine | MCF-7 | 0.65 | Apoptosis induction |

| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |

| Tamoxifen | MCF-7 | 10.38 | Estrogen receptor modulation |

Additional Biological Evaluations

- Selectivity :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.